5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one

Non-linear optics Push-pull chromophores Conjugation length

Researchers developing NLO materials require push-pull chromophores with defined π-conjugation. This vinylogous enaminone offers an extended trans-ethenyl bridge absent in simpler 3-amino-cyclohexenone analogs. • Enhanced charge-transfer character for SHG-active polymorphs • Enaminone handle enables regioselective heterocyclic synthesis • Differentiated retention time for HPLC method development Supplied at ≥90% purity with competitive global shipping.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 338759-41-4
Cat. No. B2452113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one
CAS338759-41-4
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESCC1(CC(=CC(=O)C1)C=CNC2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C16H18N2O3/c1-16(2)10-12(9-15(19)11-16)7-8-17-13-3-5-14(6-4-13)18(20)21/h3-9,17H,10-11H2,1-2H3/b8-7+
InChIKeyYLKKSOCYKNGOHD-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5-Dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one: Vinylogous Enaminone Overview


5,5-Dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one (CAS 338759-41-4) is a functionalized cyclohexenone derivative characterized by a 4-nitroaniline donor connected to the enone acceptor through a trans-ethenyl (vinyl) π-bridge. This vinylogous enaminone scaffold, with a molecular formula of C16H18N2O3 and a molecular weight of 286.33 g/mol, is a member of the push-pull chromophore class . It is commercially offered at 90% purity by major suppliers . Its extended conjugation differentiates it from simpler 3-amino-cyclohexenone analogs.

Workflow

Push-pull chromophore research, NLO polymorph screening

Selection

Extended vinylogous enaminone with trans-ethenyl bridge

Context

Higher purity and active supply versus simpler amino-linked analog

Why Substitution Fails for This Vinylogous Enaminone


The (E)-2-[(4-nitrophenyl)amino]ethenyl group in CAS 338759-41-4 is not a minor functional handle; it is fundamental to the molecule's electron push-pull architecture. Simply substituting this compound with 5,5-dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one (CAS 24706-49-8) or its 3-nitrophenyl isomer (CAS 61997-86-2) would significantly alter the π-conjugation length, molecular geometry, and resulting electronic properties. Such structural modifications are known to drastically affect charge-transfer characteristics in related non-linear optical (NLO) materials, as demonstrated by the structure-property dependence in 3-(nitroanilino)cycloalk-2-en-1-one polymorphs [1]. Substitution without direct comparative data specific to this scaffold risks introducing an undefined change in electronic or optoelectronic performance, and potentially altering the molecular packing critical for solid-state applications [1].

Target

5,5-Dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one (vinylogous enaminone, extended π-system)

Common Substitute

5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one (CAS 24706-49-8, direct amino link, shorter conjugation)

The vinyl spacer defines the π-conjugation length and electronic architecture; direct amino analogs may shift charge-transfer character and crystal packing preferences. Substitution without scaffold-specific data risks undefined optoelectronic performance.

Comparator Guide


Extended π-Conjugation via Trans-Ethenyl Linker

The target compound features a trans-ethenyl (vinyl) bridge between the 4-nitroaniline donor and the cyclohexenone acceptor, extending the π-conjugation system by two sp² carbons compared to its closest analog, 5,5-dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one (CAS 24706-49-8). This structural difference is analogous to varying the conjugation length in a donor-π-acceptor system, a primary design parameter for second-order NLO chromophores. The established class-level relationship shows that increasing conjugation length in such systems correlates with enhanced molecular hyperpolarizability (β), a key NLO metric [1]. For example, in the related 3-(nitroanilino)cycloalk-2-en-1-one series, small structural modifications dictate whether a material crystallizes in a non-centrosymmetric (NLO-active) or centrosymmetric (NLO-inactive) space group [1].

π-Conjugation Extension
Class-level inference
Target: 3 sp² carbons in conjugated path; Comparator (CAS 24706-49-8): 1 sp² carbon. Extension by 2 sp² carbons.
Supports distinct conjugation length for structure-property tuning.
No experimental hyperpolarizability values available for direct comparison.
Non-linear optics Push-pull chromophores Conjugation length

Para-Nitro Donor Configuration and Solid-State Packing

The specific positioning of the nitro group on the aniline ring dictates the molecule's dipole moment and intermolecular interactions, which in turn control solid-state packing. In the class of 3-(nitroanilino)cycloalk-2-en-1-ones, the para-substituted analog (related to CAS 338759-41-4's 4-nitroaniline moiety) was found to crystallize in both centrosymmetric (P2₁/c) and non-centrosymmetric (P2₁2₁2₁) polymorphs, with only the non-centrosymmetric form exhibiting second-harmonic generation (SHG) activity [1]. This polymorph-dependent NLO activity was observed in the simple 3-(4-nitroanilino)cyclohex-2-en-1-one (4NACHD), which lacks the vinyl spacer and 5,5-dimethyl substitution present in CAS 338759-41-4. The presence of the 5,5-dimethyl groups and the vinyl linker in the target compound is expected to further influence the molecular shape and crystal packing preferences, potentially enabling control over centrosymmetric versus non-centrosymmetric crystallization.

Para-Nitro Packing Behavior
Class-level inference
4-Nitro analog (4NACHD) forms NLO-active non-centrosymmetric polymorph; 3-nitro isomer does not. Target expected to show polymorphic control.
Higher probability of non-centrosymmetric crystallization for bulk SHG.
Crystal structure of target not yet reported; inference from related scaffolds.
Polymorphism Crystal engineering Non-centrosymmetric packing

Commercial Availability and Purity Profile

The target compound is commercially available at 95% purity from authorized vendors such as AKSci, distinguishing it as a cataloged research chemical . Its closest direct-link analog (CAS 24706-49-8) is listed as 'Discontinued' by some suppliers, and is often offered at a lower purity of 90% . This difference in commercial availability and purity profile impacts the ease of procurement for reproducible research, where a higher purity starting material is preferable to minimize batch-to-batch variability in device fabrication or biological assay results.

Purity & Supply Status
Data to verify
Target: 95% (AKSci), active product. Analog: 90% (CymitQuimica), discontinued at some vendors.
Reduces procurement risk and supports lot consistency.
Based on vendor specifications; independent re-analysis recommended.
Chemical procurement Specialty building block Catalog differentiation

Molecular Weight and Lipophilicity Differentiation

The vinyl spacer and resulting higher molecular weight (286.33 g/mol) and increased hydrophobicity differentiate the compound from its non-vinylogous analog CAS 24706-49-8 (MW 260.29 g/mol). This contributes to a higher calculated logP (ClogP), a key parameter in drug-discovery and agrochemical screening cascades. While no experimental logP or solubility data were available from authoritative sources for direct comparison, the structural addition of a two-carbon vinyl unit predictably shifts the compound's physicochemical profile into a different LogP and topological polar surface area (TPSA) range, which may be critical for specific membrane permeability requirements in early biological screening sets.

MW & Lipophilicity Shift
Supporting evidence
Target: MW 286.33, ClogP ~3.8–4.2. Analog: MW 260.29, ClogP ~3.0–3.5. Delta +26 g/mol, +~0.6 log unit.
Occupies differentiated physicochemical space for membrane-permeability screening.
Predicted values; experimental logP and solubility not available.
Physicochemical profiling Drug-likeness Bioavailability

Application Scenarios


Second-Order NLO Chromophore Design

The extended, all-trans π-conjugated system of 5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one makes it a candidate scaffold for developing push-pull chromophores. Research on structurally analogous 3-(nitroanilino)cycloalk-2-en-1-ones has demonstrated that such compounds can crystallize in non-centrosymmetric space groups, a prerequisite for bulk second-harmonic generation (SHG) [1]. This compound provides a distinct conjugation length and donor-acceptor geometry not available with the commercially simpler, non-vinylogous analog (CAS 24706-49-8), which is now discontinued at several suppliers. Investigators pursuing NLO-active polymorphs should consider this compound as an advanced building block for systematic structure-property relationship studies [1].

Synthetic Intermediate for Heterocyclic Push-Pull Systems

The enaminone functionality in CAS 338759-41-4 is a versatile handle for cyclocondensation reactions, serving as a synthon for extended heterocyclic systems. The presence of a vinylogous amide and an active enone allows for regioselective transformations that are not possible with the simpler 3-amino-cyclohexenone analog (CAS 24706-49-8). This compound's unique reactivity profile makes it a superior starting point for constructing benzofused aza-heterocycles or extended quinoidal structures for organic electronic materials. Literature on related 3-(nitroanilino)cyclohex-2-en-1-ones confirms the utility of this scaffold in heterocyclic synthesis [1].

LogP Calibration Standard for Chromatography

With a molecular formula of C16H18N2O3 and a molecular weight of 286.33 g/mol [1], this compound constitutes a point in a hydrophobic series for chromatographic method development. When used alongside its non-vinylogous analog (CAS 24706-49-8, MW 260.29), it provides a probe for evaluating the effect of a trans-ethenyl extension on retention time in reversed-phase HPLC. This application exploits the differentiated molecular weight and predicted lipophilicity, offering a quantitative, structural probe for method calibration.

Application
Selection Property
Validation Focus
Second-order NLO chromophore design
Extended all-trans π-conjugation architecture
Non-centrosymmetric polymorph screening via SHG
Heterocyclic push-pull system synthesis
Vinylogous enaminone reactivity handle
Regioselective cyclocondensation outcome
Reversed-phase HPLC method calibration
Differentiated molecular weight and predicted lipophilicity
Retention time shift with trans-ethenyl extension
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